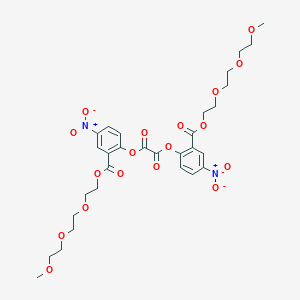
3-Vinylbenzaldehyde
Übersicht
Beschreibung
3-Vinylbenzaldehyde (3-VBAL) contains a vinyl group bonded to the aromatic ring of benzaldehyde . It’s often used in pulsed plasma polymerization .
Synthesis Analysis
3-Vinylbenzaldehyde can be synthesized from 3-Bromobenzaldehyde and Pinacol vinylboronate . The reaction mixture is concentrated under reduced pressure and the residue is purified by silica gel column chromatography .Molecular Structure Analysis
The molecular formula of 3-Vinylbenzaldehyde is C9H8O . The InChI representation isInChI=1S/C9H8O/c1-2-8-4-3-5-9(6-8)7-10/h2-7H,1H2 . The Canonical SMILES representation is C=CC1=CC(=CC=C1)C=O . Physical And Chemical Properties Analysis
The molecular weight of 3-Vinylbenzaldehyde is 132.16 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 1 . The topological polar surface area is 17.1 Ų . The complexity of the molecule is 129 .Wissenschaftliche Forschungsanwendungen
Preparation of 2-(3-vinylphenyl)-1,3-dioxolane
3-Vinylbenzaldehyde can be used in the preparation of 2-(3-vinylphenyl)-1,3-dioxolane . This compound can be used in various chemical reactions and has potential applications in the synthesis of complex organic molecules .
Synthesis of Various Substituted Imines
Another application of 3-Vinylbenzaldehyde is in the synthesis of various substituted imines . Imines are important in organic chemistry and biochemistry, and they are involved in many reactions. They are used in the synthesis of pharmaceuticals, agrochemicals, and dyes .
Monomer Bearing a 2,4,5-Triphenylimidazole Moiety
3-Vinylbenzaldehyde can also be used in the preparation of a monomer bearing a 2,4,5-triphenylimidazole moiety . This monomer can be used in the production of polymers with potential applications in various fields such as materials science .
Poly (3-vinylbenzaldehyde-co-dimethylacrylamide) Copolymers
Another interesting application of 3-Vinylbenzaldehyde is in the preparation of poly (3-vinylbenzaldehyde-co-dimethylacrylamide) (PVBA-co-PDMA) copolymers . These copolymers can have various applications in the field of polymer science .
Synthesis of Indanones
3-Vinylbenzaldehyde can be used in the synthesis of indanones under metal- and additive-free conditions . Indanones are important intermediates in organic synthesis and are used in the synthesis of various pharmaceuticals .
Pulsed Plasma Polymerization
3-Vinylbenzaldehyde can be used in pulsed plasma polymerization . This process can be used to create thin films of polymers on surfaces, which can have applications in various fields such as electronics, optics, and biomedicine .
Safety and Hazards
Wirkmechanismus
Target of Action
3-Vinylbenzaldehyde (3-VBAL) is a chemical compound that contains a vinyl group bonded to the aromatic ring of benzaldehyde The primary targets of 3-VBAL are not explicitly mentioned in the available literature
Biochemical Pathways
It has been mentioned that 3-vbal can undergo pulsed plasma polymerization , which suggests that it might interact with biological macromolecules and potentially affect various biochemical pathways.
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 3-VBAL is not well-understood. Factors such as temperature, pH, and the presence of other molecules could potentially affect the action of 3-VBAL. For instance, the storage temperature for 3-VBAL is recommended to be 2-8°C , suggesting that temperature could affect its stability.
Eigenschaften
IUPAC Name |
3-ethenylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O/c1-2-8-4-3-5-9(6-8)7-10/h2-7H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CATOVPRCMWIZLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC(=CC=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20275415 | |
| Record name | 3-Vinylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20275415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
19955-99-8 | |
| Record name | 3-Vinylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20275415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Vinylbenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














